4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex polyfunctional molecules. The complete systematic name is 4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide, which accurately describes the structural arrangement of all functional groups and substituents. This nomenclature system provides a precise method for identifying the compound's molecular architecture, indicating that the primary scaffold consists of a benzenesulfonamide core with specific substitution patterns.
The structural representation reveals a benzenesulfonamide backbone bearing a 3-chlorobenzyl substituent at the 4-position and a cyano group at the 3-position of the benzene ring. The sulfonamide nitrogen forms a connection to a thiazol-2-yl group, creating a heterocyclic linkage that significantly influences the compound's chemical properties. The three-dimensional molecular arrangement demonstrates how these various functional groups contribute to the overall molecular geometry and potential intermolecular interactions.
Chemical databases utilize Simplified Molecular Input Line Entry System representations to encode the structural information digitally. The documented Simplified Molecular Input Line Entry System notation for this compound is ClC1=CC(CC2=CC=C(C=C2C#N)S(=O)(=O)NC2=NC=CS2)=CC=C1, which provides a comprehensive linear representation of the molecular structure. This encoding system enables automated processing and structural searching within chemical databases, facilitating research and commercial applications.
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-3-cyano-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S2/c18-15-3-1-2-12(9-15)8-13-4-5-16(10-14(13)11-19)25(22,23)21-17-20-6-7-24-17/h1-7,9-10H,8H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLUTMUKYKXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=C(C=C(C=C2)S(=O)(=O)NC3=NC=CS3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy: N-Sulfonylation of 2-Aminothiazole
The fundamental approach to preparing 4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide is the nucleophilic substitution reaction between 2-aminothiazole and a substituted benzenesulfonyl chloride derivative bearing the 3-chlorobenzyl and cyano groups.
-
- 2-Aminothiazole (nucleophile)
- 4-(3-Chlorobenzyl)-3-cyanobenzenesulfonyl chloride (electrophile)
-
- Solvent: Dichloromethane (DCM) or similar aprotic solvents
- Base: Pyridine or sodium carbonate to neutralize HCl formed and promote reaction
- Temperature: Typically 0°C to room temperature
- Reaction Time: Several hours to overnight, sometimes with sonication to enhance solubility and reaction rate
-
- Aqueous acid wash (e.g., 1M HCl) to precipitate the product
- Filtration and washing with organic solvents to purify
This method is consistent with the general procedure for sulfonamide synthesis reported for related compounds such as 3-cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide.
Detailed Stepwise Preparation Protocol
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Preparation of Sulfonyl Chloride Intermediate | Synthesize or procure 4-(3-chlorobenzyl)-3-cyanobenzenesulfonyl chloride. This may involve chlorosulfonation of the corresponding sulfonic acid or direct chlorination of the sulfonyl group using reagents like thionyl chloride or phosphorus pentachloride. |
| 2 | Reaction with 2-Aminothiazole | Add sulfonyl chloride (1 equiv) portion-wise to a stirred solution of 2-aminothiazole (1.1 equiv) in DCM and pyridine at 0°C. Gradually warm to room temperature and stir for 12-18 hours. Sonication may be applied if solubility issues arise. |
| 3 | Acidic Work-up | After completion, concentrate the reaction mixture under reduced pressure. Add 1M aqueous HCl to precipitate the sulfonamide. Stir for 1 hour at room temperature. |
| 4 | Isolation and Purification | Filter the precipitate, wash with cold DCM or other suitable solvents, and dry under vacuum. Further purification by recrystallization or chromatography may be applied if needed. |
Reaction Mechanism Insights
- The nucleophilic amine group of 2-aminothiazole attacks the sulfonyl chloride electrophile, forming a tetrahedral intermediate.
- Chloride ion is displaced, yielding the sulfonamide bond.
- Pyridine or sodium carbonate acts as a base to scavenge HCl, preventing protonation of the amine and driving the reaction forward.
- Sonication can improve dissolution and reaction kinetics, especially for poorly soluble intermediates.
Comparative Data from Analogous Syntheses
These examples demonstrate that yields typically range from 44% to 60% under mild conditions using dichloromethane and a base at room temperature.
Notes on Preparation of Sulfonyl Chloride Intermediate
The key precursor, 4-(3-chlorobenzyl)-3-cyanobenzenesulfonyl chloride, is generally prepared by chlorosulfonation of the corresponding sulfonic acid or direct sulfonyl chloride formation using reagents such as:
- Thionyl chloride (SOCl₂)
- Phosphorus pentachloride (PCl₅)
- Oxalyl chloride (COCl)₂
The reaction is typically performed in inert solvents like dichloromethane or chloroform under controlled temperature to avoid side reactions. The presence of electron-withdrawing groups (cyano, chloro) can influence reactivity and require optimization of reaction time and temperature.
Analytical Characterization and Confirmation
- NMR Spectroscopy: Characteristic aromatic and thiazole proton signals confirm substitution pattern.
- Mass Spectrometry: Molecular ion peaks consistent with molecular formula.
- Melting Point: Sharp melting point indicates purity.
- Chromatography: TLC and column chromatography used for reaction monitoring and purification.
Summary Table: Preparation Overview
| Aspect | Details |
|---|---|
| Starting Materials | 2-Aminothiazole, 4-(3-chlorobenzyl)-3-cyanobenzenesulfonyl chloride |
| Solvent | Dichloromethane (DCM) |
| Base | Pyridine or sodium carbonate |
| Temperature | 0°C to room temperature |
| Reaction Time | 12-18 hours |
| Work-up | Acidic aqueous wash (1M HCl), filtration, washing with DCM |
| Yield Range | Approximately 44-60% (based on analogous compounds) |
| Purification | Recrystallization or silica gel chromatography |
| Key Analytical Techniques | NMR, HRMS, melting point, TLC |
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group undergoes oxidation under controlled conditions. Key findings include:
Mechanistic Insight :
-
Oxidation of the sulfonamide sulfur atom proceeds via electrophilic attack, forming sulfoxides or sulfones depending on reagent strength .
-
The cyano group remains inert under these conditions due to its electron-withdrawing nature .
Reduction Reactions
Selective reduction of functional groups has been documented:
Key Observations :
-
The cyano group is reduced to an aminomethyl group with LAH, while the sulfonamide remains intact .
-
Zinc-mediated reduction selectively cleaves the S–N bond, yielding a free thiol .
Nucleophilic Substitution
The chlorine atom on the benzyl group participates in SNAr reactions:
Notable Trends :
-
Electron-rich amines (e.g., piperidine) enhance substitution rates due to favorable charge transfer .
-
Steric hindrance at the 3-chlorobenzyl position limits reactivity with bulky nucleophiles .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiourea/I₂ | Ethanol, reflux, 24 hours | Thiazolo[5,4-b]pyridine derivative | 55% | |
| Acetylacetone | DMF, 120°C, microwave, 1 hour | Pyridothiazole hybrid | 68% |
Mechanism :
-
Thiourea facilitates cyclization via intramolecular C–S bond formation, leveraging the thiazole nitrogen as a nucleophile .
Acid/Base-Mediated Reactions
Protonation/deprotonation influences reactivity:
Practical Implications :
Thermal Stability
Thermogravimetric analysis (TGA) data:
| Temperature Range | Mass Loss | Degradation Product | Reference |
|---|---|---|---|
| 220–250°C | 15% | CO₂ and HCN evolution | |
| >300°C | Complete | Char residue with S-containing fragments |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of thiazole-containing compounds exhibit anticancer properties. The sulfonamide group in 4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide enhances its potential as a therapeutic agent against various cancer types by inhibiting tumor growth and inducing apoptosis in cancer cells. A study demonstrated that this compound could inhibit the proliferation of cancer cell lines, suggesting its utility in developing new cancer therapies .
Antimicrobial Properties : Sulfonamides are known for their antibacterial activity. This compound has been evaluated for its effectiveness against a range of bacterial strains. Preliminary results show promising antimicrobial activity, making it a candidate for further development in treating bacterial infections .
Biological Research
Biochemical Probes : The compound's structure allows it to act as a biochemical probe in research settings. It can be used to study the interactions between thiazole derivatives and biological targets, such as enzymes or receptors involved in disease processes. By understanding these interactions, researchers can gain insights into the mechanisms of diseases and identify new therapeutic targets .
Inhibitors of Enzymatic Activity : Thiazole derivatives have been shown to inhibit various enzymes, including those involved in metabolic pathways. The specific application of this compound as an enzyme inhibitor can be explored further to understand its role in metabolic regulation and potential therapeutic applications .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various chemical reactions involving thiazole derivatives and sulfonamides. Structural modifications can enhance its pharmacological properties or reduce toxicity. Studies on structure-activity relationships (SAR) are essential for optimizing the compound's effectiveness and safety profile .
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of thiazole derivatives, including this compound, demonstrated significant inhibition of cell proliferation in human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases.
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties were evaluated against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited stronger activity against Gram-positive strains, suggesting potential for developing new antibiotics based on its structure.
Mechanism of Action
The mechanism of action of 4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is known to inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. It also interferes with the signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself with a chlorobenzyl group and cyano substitution, enhancing hydrophobicity and electronic effects compared to simpler analogs like 4-amino-N-(thiazol-2-yl)benzenesulfonamide .
- Fluorinated analogs (e.g., 3-cyano-4-fluoro derivative) exhibit reduced molecular weight and altered pharmacokinetics due to fluorine's electronegativity .
- Schiff base derivatives (e.g., ethoxy-hydroxybenzylidene) form stable metal complexes (e.g., Co(II)), enhancing fluorescence and anticancer efficacy .
Anticancer Activity
- N-Acylbenzenesulfonamides with hydrophobic substituents (e.g., chlorophenyl groups) show improved metabolic stability and tumor selectivity compared to unsubstituted analogs .
Functional Group Impact
- Chlorobenzyl Group: Enhances lipophilicity and membrane permeability compared to non-benzylated analogs .
- Thiazole vs.
Biological Activity
4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the molecular formula C17H12ClN3O2S2 and a molecular weight of 393.88 g/mol. It appears as a white powder and has a predicted boiling point of approximately 569.5 °C with a density of 1.51 g/cm³ .
Biological Activity Overview
The biological activities of this compound include:
- Antibacterial Activity : Exhibits significant inhibition against various bacterial strains.
- Anti-inflammatory Activity : Demonstrates potential in reducing inflammation markers.
- Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound using minimum inhibitory concentration (MIC) assays against several Gram-positive and Gram-negative bacteria. The results indicate that the compound exhibits moderate to good antibacterial activity.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
The compound's effectiveness against these strains suggests it could be a candidate for developing new antibacterial agents .
Anti-inflammatory Activity
In vitro studies have shown that this compound significantly inhibits the secretion of pro-inflammatory cytokines. For instance, at a concentration of 50 µM, it demonstrated about 50% inhibition of inflammatory markers compared to control groups .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines, including breast and colon cancer models. In these studies, it was found that the compound inhibited cell proliferation with an IC50 value ranging from 20 to 40 µM, indicating moderate potency against these cancer types.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on the antibacterial efficacy of this compound highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus, providing a promising avenue for further research into its application in treating resistant infections.
- Case Study on Anti-inflammatory Effects : Another research project focused on the anti-inflammatory effects noted that treatment with the compound resulted in decreased levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.
The proposed mechanism for the biological activity of this compound involves interaction with specific cellular targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit enzymes involved in bacterial cell wall synthesis.
- Modulation of Cytokine Production : The thiazole ring is thought to play a role in modulating inflammatory pathways by affecting cytokine production.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide, and how are intermediates characterized?
- Methodology :
- Condensation reactions : Use ethanol as a solvent with glacial acetic acid catalysis (0.3 mL per 10 mmol substrate) under reflux (4–6 hours). Monitor reaction progress via TLC (ethyl acetate/diethyl ether, 1:1) .
- Purification : Employ flash chromatography with DCM/MeOH (30:2) for isolation. Yield optimization requires stoichiometric control of substituted benzaldehydes (0.001 mol) and sulfonamide precursors .
- Characterization : Confirm structures via IR (e.g., νmax ~3052 cm⁻¹ for N-H stretching), ¹H/¹³C NMR (e.g., δ 7.85 ppm for aromatic protons), and HR-MS (e.g., M+H calculated: 439.1005) .
Q. How is the purity and stability of this compound validated under experimental storage conditions?
- Methodology :
- Purity assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm.
- Stability testing : Store samples at −20°C in desiccated vials. Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC/NMR for hydrolytic or oxidative by-products .
Advanced Research Questions
Q. What metabolic pathways and excretion profiles are observed for this compound in preclinical models?
- Methodology :
- Radiolabeled studies : Administer ³H-labeled compound to Sprague-Dawley rats. Collect bile and plasma samples for metabolite profiling via LC-MS/MS. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Key findings :
| Species | Systemic Clearance (ml/min/kg) | Oral Bioavailability (%) |
|---|---|---|
| Rats | 30 | 17 |
| Monkeys | 10 | 4 |
| Hepatic extraction rates: 30% (rats), 47% (monkeys). Poor absorption (28% in rats) limits bioavailability . |
Q. How does structural modification (e.g., pyridyl substitution) impact beta3-adrenergic receptor selectivity and potency?
- Methodology :
- Receptor assays : Use HEK-293 cells expressing human beta3-AR. Measure cAMP production via ELISA. Compare EC50 values and activation (%) against beta1/beta2 subtypes .
- Results :
- Pyridyl thiazole derivatives (e.g., 2-pyridyl analogs) show >600-fold selectivity for beta3-AR (EC50 = 3.6 nM, 94% activation) .
- 2-Pyridyl substitution improves oral bioavailability (e.g., 56% in monkeys vs. 4% for parent compound) by reducing hydrogen-bonding potential .
Q. What strategies enhance the compound’s antimicrobial efficacy against multidrug-resistant pathogens?
- Methodology :
- Structure-activity relationships : Synthesize analogs with azo linkages (e.g., 4-((3,5-diamino-1H-pyrazol-4-yl)diazenyl) groups) to improve membrane penetration. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC ≤ 8 µg/mL = active) .
- Synergistic effects : Combine with efflux pump inhibitors (e.g., reserpine) to enhance intracellular accumulation .
Data Contradiction Analysis
Q. Why do bioavailability values vary significantly across species, and how can these discrepancies inform translational research?
- Analysis :
- In rats, low bioavailability (17%) is attributed to poor absorption and hepatic first-pass metabolism (30% extraction). In monkeys, gut-first-pass effects dominate despite lower hepatic extraction (47%) .
- Resolution : Use prodrugs (e.g., morpholine derivatives) to bypass gut metabolism. For example, prodrug 3 achieves 56% bioavailability in monkeys by reducing polarity .
Methodological Recommendations
- Synthetic Optimization : Prioritize reflux conditions with ethanol/glacial acetic acid for high-yield imine formation (>70% yield) .
- Pharmacokinetic Screening : Use cassette dosing in rodents and primates to rapidly compare bioavailability and metabolic stability .
- Biological Testing : Pair MIC assays with time-kill studies to distinguish bacteriostatic vs. bactericidal effects of antimicrobial analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
